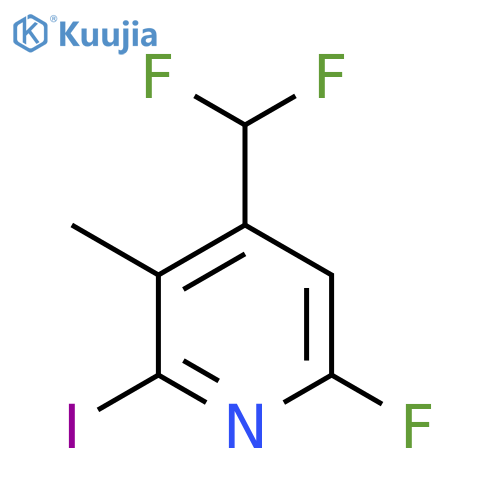

Cas no 1805508-29-5 (4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)

1805508-29-5 structure

商品名:4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine

CAS番号:1805508-29-5

MF:C7H5F3IN

メガワット:287.02098441124

CID:4881426

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine

-

- インチ: 1S/C7H5F3IN/c1-3-4(6(9)10)2-5(8)12-7(3)11/h2,6H,1H3

- InChIKey: UQFHNZSVXPXXLE-UHFFFAOYSA-N

- ほほえんだ: IC1C(C)=C(C=C(N=1)F)C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036839-250mg |

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine |

1805508-29-5 | 95% | 250mg |

$1,029.00 | 2022-04-01 | |

| Alichem | A029036839-500mg |

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine |

1805508-29-5 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029036839-1g |

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine |

1805508-29-5 | 95% | 1g |

$3,126.60 | 2022-04-01 |

4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

1805508-29-5 (4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬